4,6-Dichloro-5-phenoxypyrimidine
CAS No.:
VCID: VC17558432
Molecular Formula: C10H6Cl2N2O
Molecular Weight: 241.07 g/mol
* For research use only. Not for human or veterinary use.

Description |
4,6-Dichloro-5-phenoxypyrimidine is a synthetic organic compound featuring a pyrimidine ring with chlorine atoms at positions 4 and 6, and a phenoxy group at position 5. Its chemical formula is CHClNO, and it has a molecular weight of 241.07 g/mol . This compound is of interest in organic chemistry due to its potential as an intermediate in various synthetic reactions. Synthesis of 4,6-Dichloro-5-phenoxypyrimidineThe synthesis of 4,6-Dichloro-5-phenoxypyrimidine typically involves the reaction of 4,6-dichloropyrimidine derivatives with phenolic compounds. A common method uses sodium hydride as a base to deprotonate the phenol, followed by the addition of the pyrimidine compound under a nitrogen atmosphere to facilitate nucleophilic substitution reactions.
Analytical Techniques for CharacterizationThe molecular structure of 4,6-Dichloro-5-phenoxypyrimidine can be confirmed through various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide detailed information about the compound's molecular structure and purity.
|
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 4,6-Dichloro-5-phenoxypyrimidine | |||||||||||||||
Molecular Formula | C10H6Cl2N2O | |||||||||||||||
Molecular Weight | 241.07 g/mol | |||||||||||||||
IUPAC Name | 4,6-dichloro-5-phenoxypyrimidine | |||||||||||||||
Standard InChI | InChI=1S/C10H6Cl2N2O/c11-9-8(10(12)14-6-13-9)15-7-4-2-1-3-5-7/h1-6H | |||||||||||||||
Standard InChIKey | ZJPHSULPXWWPAH-UHFFFAOYSA-N | |||||||||||||||
Canonical SMILES | C1=CC=C(C=C1)OC2=C(N=CN=C2Cl)Cl | |||||||||||||||
PubChem Compound | 19095688 | |||||||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume